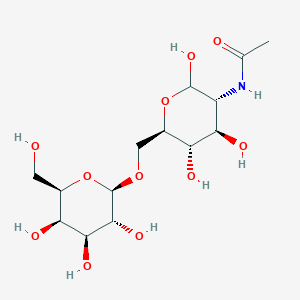
Methyl 5-hydroxynicotinate hydrochloride
Übersicht
Beschreibung
Methyl 5-Hydroxynicotinate hydrochloride is an intermediate used to prepare selective cyclooxygenase-2 inhibitors . It is also used to prepare imino sugars as inhibitors of liver glycogen phosphorylase .
Molecular Structure Analysis
The molecular formula of Methyl 5-hydroxynicotinate hydrochloride is C7H7NO3.ClH . The InChI code is 1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H .Physical And Chemical Properties Analysis
Methyl 5-hydroxynicotinate hydrochloride is a solid at room temperature . It has a molecular weight of 189.6 . The storage temperature is recommended to be at refrigerator levels .Wissenschaftliche Forschungsanwendungen
Epigenetic Regulation
- Methyl 5-hydroxynicotinate hydrochloride is involved in the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, playing a key role in epigenetic regulation. This process is crucial for retrotransposon silencing and mammalian development (Tahiliani et al., 2009).
Biochemical Analysis and Detection
- The compound aids in biochemical analysis, like the selective electrogenerated chemiluminescence (ECL) labeling for distinguishing between 5-Hydroxymethylcytosine and 5-Methylcytosine in DNA, which is significant for understanding DNA methylation dynamics (Shangxian Ma et al., 2016).
Cellular Differentiation and Cancer Research
- It's implicated in the dynamic regulation of 5-hydroxymethylcytosine in embryonic stem cells and during cell differentiation. Alterations in these processes are crucial for understanding cancer development and progression (Ficz et al., 2011).
Neurological Function and Disorders
- This chemical plays a role in the presence of 5-hydroxymethylcytosine in Purkinje neurons and the brain, suggesting a role in epigenetic control of neuronal function, which is significant for neurological studies (Kriaucionis & Heintz, 2009).
Enzyme Interaction Studies
- It is used in studies to understand the interaction and mechanism of enzymes like MHPC oxygenase, providing insights into enzymatic reactions and binding processes (Chaiyen et al., 1997).
Development of Novel Compounds
- The compound is involved in the synthesis of novel compounds like those with nitrogenous structures resembling natural alkaloids, contributing to the development of new pharmaceuticals and chemicals (Fu et al., 2017).
Synthesis and Characterization
- Methyl 5-hydroxynicotinate hydrochloride is used in the synthesis and spectroscopic characterization of compounds like metal complexes of 8-hydroxyquinoline, which have applications in various fields including pharmacology (Patel & Patel, 2017).
Wirkmechanismus
Safety and Hazards
Methyl 5-hydroxynicotinate hydrochloride is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
methyl 5-hydroxypyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTTVNGGAWBBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxynicotinate hydrochloride | |
CAS RN |
89937-78-0 | |
| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89937-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)


![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)






![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)

